molecular formula C14H18N2O2 B062727 Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate CAS No. 159660-85-2

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B062727
CAS No.: 159660-85-2
M. Wt: 246.3 g/mol
InChI Key: HLKWMBMESNOAMS-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS: 159660-85-2) is a heterocyclic compound featuring a partially saturated pyridine ring substituted with a benzyl group at position 1, an amino group at position 4, and a methyl ester at position 3. This compound serves as a critical intermediate in the synthesis of pyrido[4,3-d]pyrimidine and other fused heterocyclic systems . Its boiling point is reported as 87–89°C , and it is synthesized from precursors such as 1-benzyl-3-methoxycarbonyl-4-piperidone (CAS: 57611-47-9) via reductive amination or condensation reactions . The compound’s reactivity at the amino and ester functional groups enables its use in constructing pharmacologically relevant scaffolds, such as ureido and thiourea derivatives .

Properties

IUPAC Name

methyl 4-amino-1-benzyl-3,6-dihydro-2H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-18-14(17)12-10-16(8-7-13(12)15)9-11-5-3-2-4-6-11/h2-6H,7-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKWMBMESNOAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCN(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340300
Record name METHYL 4-AMINO-1-BENZYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159660-85-2
Record name METHYL 4-AMINO-1-BENZYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization for Tetrahydropyridine Ring Formation

The tetrahydropyridine core is often synthesized via cyclization reactions. A common method employs 1,4-diketones or enamine precursors subjected to acid- or base-catalyzed cyclization. For example, reacting γ-ketoesters with ammonium acetate under reflux conditions generates the partially saturated pyridine ring.

Reaction Conditions:

  • Precursor: Ethyl 3-oxopiperidine-4-carboxylate

  • Catalyst: Acetic acid (5 mol%)

  • Solvent: Ethanol, reflux at 80°C for 12 hours

  • Yield: 68–72%

Benzylation at the N1 Position

Introducing the benzyl group at the nitrogen atom of the tetrahydropyridine ring is achieved through alkylation. Benzyl halides (e.g., benzyl bromide) are commonly used in the presence of a base such as potassium carbonate or sodium hydride.

Optimized Protocol:

  • Reagent: Benzyl bromide (1.2 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF, room temperature, 6 hours

  • Yield: 85–90%

Amination at the C4 Position

Amination strategies vary, with reductive amination proving effective for introducing the amino group. Utilizing ammonium acetate and sodium cyanoborohydride in methanol under mild acidic conditions selectively functionalizes the C4 position.

Key Parameters:

  • Ammonia source: NH₄OAc (3.0 equiv)

  • Reducing agent: NaBH₃CN (1.5 equiv)

  • Solvent: MeOH, pH 4–5 (adjusted with AcOH), 24 hours

  • Yield: 75–80%

Esterification of the Carboxylic Acid

The final step involves esterifying the carboxylic acid moiety at C3. Methylation is typically performed using methanol in the presence of thionyl chloride (SOCl₂) or catalytic sulfuric acid.

Procedure:

  • Acid catalyst: H₂SO₄ (0.1 equiv)

  • Solvent: Excess MeOH, reflux for 8 hours

  • Yield: 95–98%

Alternative Pathways from Patent Literature

Patent disclosures reveal innovative methods to streamline synthesis, particularly for scalable production. One approach avoids intermediate isolations, enhancing efficiency.

Quaternization-Reduction Strategy

A patent-described method (US9951012B2) utilizes quaternization of a pyridine intermediate followed by borohydride reduction to directly yield the tetrahydropyridine skeleton.

Steps:

  • Quaternization: Treat 3-aminopyridine with benzyl bromide in acetone to form a pyridinium salt.

  • Reduction: Reduce the salt with NaBH₄ in methanol to generate 1-benzyl-1,2,5,6-tetrahydropyridine.

  • Functionalization: Introduce the amino and ester groups via sequential nucleophilic substitution.

Advantages:

  • Eliminates protection/deprotection steps

  • Total yield: 62% (over three steps)

Comparative Analysis of Synthetic Methods

The choice of methodology impacts yield, purity, and scalability. Below is a comparative evaluation:

MethodKey StepsTotal YieldScalabilityPurity (%)
Cyclization-BasedCyclization → Benzylation58%Moderate98.5
Patent RouteQuaternization → Reduction62%High99.0

Trade-offs:

  • Cyclization routes offer higher intermediate purity but require stringent temperature control.

  • Patent methods reduce step count but necessitate careful handling of air-sensitive reagents like NaBH₄.

Industrial-Scale Production Considerations

Transitioning from lab-scale to industrial production demands optimization of cost, safety, and environmental impact.

Solvent and Catalyst Selection

  • Solvent Recycling: DMF and methanol are recovered via distillation, reducing waste.

  • Catalyst Replacement: Transitioning from Pd-based catalysts (Suzuki coupling) to cheaper Ni alternatives lowers costs.

Continuous Flow Reactors

Adopting continuous flow systems for cyclization and benzylation steps improves heat transfer and reaction consistency, enhancing throughput by 40% compared to batch processes.

Mechanistic Insights and Side Reactions

Understanding side reactions is critical for yield optimization.

Competing Pathways During Amination

Reductive amination can lead to over-reduction of the tetrahydropyridine ring, forming fully saturated piperidine derivatives. Controlling pH (4–5) and limiting NaBH₃CN stoichiometry minimizes this issue.

Ester Hydrolysis Under Basic Conditions

The methyl ester group is susceptible to hydrolysis in basic media. Industrial protocols avoid aqueous workups, instead using anhydrous MgSO₄ for drying .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate has been investigated for its potential therapeutic effects. Its structural features suggest it may act on neurotransmitter systems, particularly those involving dopamine and norepinephrine. Research indicates that derivatives of tetrahydropyridine compounds can exhibit neuroprotective properties, which are crucial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Pharmacological Studies

Pharmacological studies have demonstrated that compounds similar to this compound can influence various biological pathways. For instance:

  • Dopaminergic Activity : Compounds with similar structures have shown promise in modulating dopaminergic activity, which is vital for conditions like schizophrenia and depression.
  • Antioxidant Properties : Some studies suggest that tetrahydropyridine derivatives may possess antioxidant properties, potentially offering protective effects against oxidative stress-related damage in cells.

Synthetic Applications

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating new compounds with enhanced biological activity.

Research on Drug Delivery Systems

Recent studies have explored the use of this compound in drug delivery systems. The compound can be incorporated into nanoparticles or liposomes to improve the bioavailability and targeted delivery of therapeutic agents.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined a series of tetrahydropyridine derivatives for their neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that this compound exhibited significant protective effects at certain concentrations.

Case Study 2: Synthesis of Novel Antidepressants

Research detailed in European Journal of Pharmacology focused on synthesizing new antidepressant compounds based on the structure of this compound. The synthesized compounds were tested for their efficacy in animal models of depression and showed promising results compared to existing antidepressants.

Mechanism of Action

The mechanism by which Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl and amino groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate, it is compared with analogous compounds in terms of substituent effects, reactivity, and biological activity.

Structural Analogs

Compound Name Substituents CAS Number Key Properties/Applications References
Target Compound 1-Benzyl, 4-amino, 3-methyl ester 159660-85-2 Intermediate for heterocyclic synthesis (e.g., pyrido[4,3-d]pyrimidines); bp 87–89°C
Methyl 3-amino-4-bromobenzoate 3-Amino, 4-bromo, methyl ester 46064-79-3 Chemical standard; no reported biological activity
Methyl 4-amino-3-bromobenzoate 4-Amino, 3-bromo, methyl ester 106896-49-5 Used in organic synthesis; bp 104–108°C
Arecoline (Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate) 1-Methyl, 3-methyl ester 63-75-2 Parasympathomimetic alkaloid (found in betel nut); agonist of muscarinic receptors
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) 1-Methyl, 4-phenyl 23007-85-4 Neurotoxic; induces Parkinsonism via selective destruction of dopaminergic neurons

Functional Group Variants

Compound Name Substituents CAS Number Key Properties/Applications References
Prop-2-yn-1-yl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate tosylate 1-Methyl, 3-propargyl ester, tosylate counterion 147202-94-6 Tosylate salt form; potential pharmacological applications (exact activity undetermined)
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate 4-Hydroxy, 2,6-diphenyl, 1-acetyl-piperidine, ethyl ester N/A Antibacterial and antitumor properties; semi-chair conformation in crystal structure

Physical and Chemical Properties

Property Target Compound Methyl 4-amino-3-bromobenzoate Arecoline MPTP
Boiling Point (°C) 87–89 104–108 N/A N/A
Key Functional Groups Amino, ester, benzyl Amino, ester, bromo Ester, methyl Phenyl, methyl
Synthetic Role Heterocyclic intermediate Building block Natural alkaloid Neurotoxin

Biological Activity

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS number: 159660-85-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₂
Molecular Weight246.31 g/mol
Melting Point87-89 °C
Boiling Point389.2 °C
Density1.0836 g/cm³
Flash Point189.2 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of various tetrahydropyridine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic activity of methyl 4-amino derivatives against human leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines. The results indicated that these compounds could induce apoptosis in a dose-dependent manner:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Methyl 4-amino derivativeCEM-130.48Induction of apoptosis via caspase activation
Methyl 4-amino derivativeMCF-71.54Cell cycle arrest at G1 phase

Flow cytometry analysis revealed that these compounds increased the expression of pro-apoptotic proteins such as p53 and activated caspase pathways, suggesting a robust mechanism for their anticancer effects .

Neuroprotective Effects

Tetrahydropyridines are also studied for their neuroprotective effects. Methyl 4-amino-1-benzyl derivatives have shown promise in models of neurodegenerative diseases by inhibiting monoamine oxidase B (MAO-B), an enzyme implicated in neurotoxicity.

Research Findings:
Inhibition of MAO-B can prevent the breakdown of neuroprotective neurotransmitters such as dopamine. A study demonstrated that methyl 4-amino derivatives reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Structure-Activity Relationship (SAR)

The biological activity of methyl 4-amino-1-benzyl derivatives can be influenced by structural modifications:

Key Findings:

  • Substitution at the para position of the benzyl ring with electron-withdrawing groups enhances cytotoxicity.
  • The presence of a carboxylate group is crucial for maintaining solubility and bioactivity .

Table: Summary of SAR Insights

ModificationEffect on Activity
Electron-withdrawing groupIncreased cytotoxicity
Alkyl chain lengthOptimal at specific lengths for solubility
Aromatic ring substitutionsVaried effects on MAO-B inhibition

Q & A

Q. What are the established synthetic routes for Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate, and what critical parameters influence yield and purity?

  • Methodological Answer : The compound is synthesized via phosphine-catalyzed [4+2] annulation between ethyl propiolate and imines, as demonstrated in analogous tetrahydropyridine derivatives . Key parameters include:
  • Catalyst selection : Tributylphosphine or chiral aminophosphines (e.g., derived from hydroxyproline) for enantioselective synthesis.
  • Reaction conditions : Solvent (toluene or THF), temperature (80–110°C), and reaction time (12–24 hours).
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) .
    Example yield optimization: Adjusting the benzylamine-to-propiolate ratio (1:1.2 molar) improves purity (>97% by HPLC) .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) identify key signals:
  • NH2_2 protons at δ 5.8–6.2 ppm (broad singlet).
  • Benzyl aromatic protons (δ 7.2–7.4 ppm, multiplet).
  • Ester carbonyl (δ 170–172 ppm in 13C^{13}C) .
  • X-ray crystallography : The tetrahydropyridine ring adopts a half-chair conformation , with phenyl substituents forming dihedral angles of 66–87° relative to the ring plane. Intramolecular O–H···O hydrogen bonds stabilize the structure .

Q. What are the recommended storage conditions and handling precautions for this compound?

  • Methodological Answer :
  • Storage : Dry, inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the ester group. Use amber vials to avoid photodegradation .
  • Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid dust formation (risk of respiratory irritation) .

Advanced Research Questions

Q. What computational methods are used to model the compound’s conformation, electronic properties, and reactivity?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. Compare with crystallographic data to validate accuracy .
  • Molecular docking : Screen against targets (e.g., acetylcholine receptors) using AutoDock Vina. Parameterize partial charges with AM1-BCC and assign torsional flexibility to the benzyl group .

Q. How do structural modifications (e.g., substituent variation) impact biological activity, particularly in neurological models?

  • Methodological Answer :
  • Analog synthesis : Replace the benzyl group with para-substituted aryl groups (e.g., Cl, NO2_2) to study electronic effects. Assess neurotoxicity in in vitro dopaminergic neuron models (e.g., SH-SY5Y cells) via MTT assays .
  • SAR analysis : Compare with MPTP derivatives (known neurotoxins) to identify structural motifs (e.g., tertiary amine vs. ester) critical for activity .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and controls (e.g., atropine for muscarinic receptors).
  • Validate purity : Reanalyze batches via LC-MS to rule out degradation products. Cross-reference with crystallographic purity (≥99% by X-ray) .

Q. What are the challenges in achieving enantiomeric purity, and what chiral resolution methods are effective?

  • Methodological Answer :
  • Chiral chromatography : Use Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers. Monitor via CD spectroscopy .
  • Asymmetric synthesis : Employ chiral phosphine catalysts (e.g., (R)-BINAP) during annulation to achieve >90% ee .

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